2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide
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Overview
Description
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is a complex organic compound that features a benzodioxole moiety, an oxadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Construction of the Pyrrole Ring: The pyrrole ring can be formed via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclooxygenase (COX) inhibitor and cytotoxic agent. It shows promise in the development of anti-inflammatory and anticancer drugs.
Materials Science: Due to its unique structural features, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Research: The compound’s interactions with various biological targets make it a valuable tool for studying enzyme inhibition and cellular pathways.
Mechanism of Action
The mechanism of action of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide involves its interaction with specific molecular targets:
Cyclooxygenase (COX) Inhibition: The compound acts as a competitive inhibitor of COX enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting COX, the compound reduces the production of pro-inflammatory mediators.
Cytotoxic Effects: The compound induces apoptosis in cancer cells by disrupting cellular pathways and promoting cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but lacks the oxadiazole and pyrrole rings.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds feature the benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide is unique due to its combination of the benzodioxole, oxadiazole, and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N4O4 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H16N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h1-11H,12-13H2,(H,22,26) |
InChI Key |
FCXUYEKAOMYJJU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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